7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
7-chloro-N-[2-(4-chlorophenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S2/c20-11-3-1-10(2-4-11)7-8-22-18(26)15-16-23-17(25)13-9-12(21)5-6-14(13)24(16)19(27)28-15/h1-6,9H,7-8H2,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRTVDWRAEEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been surveyed as biologically relevant moieties against different cancer cell lines.
Mode of Action
It is known that quinazoline derivatives have shown significant antitumor activity. The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action.
Biochemical Pathways
It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they have favorable pharmacokinetic properties for reaching tumor cells.
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been surveyed as biologically relevant moieties against different cancer cell lines. The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action.
Cellular Effects
In Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC), the in-vivo anticancer activity of quinazoline derivatives, including 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches.
Biological Activity
The compound 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Anticancer Properties
Quinazoline derivatives, including the compound , have shown significant promise in anticancer research. The biological activity is often evaluated against various cancer cell lines, with notable findings indicating efficacy in inhibiting cell proliferation and inducing apoptosis.
The proposed mechanisms through which quinazoline derivatives exert their anticancer effects include:
- Inhibition of Tyrosine Kinases : Quinazolines can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling pathways.
- Induction of Apoptosis : Many studies have reported that these compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, leading to reduced tumor growth.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that a related quinazoline derivative exhibited an IC50 value of 0.096 μM against the EGFR in MCF-7 breast cancer cells, highlighting its potency as an anticancer agent .
- Another research indicated that compounds with similar structural motifs showed significant cytotoxicity against various human cancer cell lines, including A549 (lung) and HepG2 (liver) .
- Molecular Docking Studies :
- Clinical Relevance :
Data Table: Biological Activities of Quinazoline Derivatives
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of quinazoline derivatives, including compounds similar to 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, as effective anticancer agents. For instance:
- In vitro Studies : Various synthesized quinazoline derivatives have been evaluated against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies demonstrated significant cytotoxicity, with IC50 values indicating potent activity against these cell lines .
- Mechanism of Action : The compound has shown potential as an inhibitor of key signaling pathways involved in cancer progression. For example, it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Enzyme Inhibition
The compound's structural features suggest it may also function as an enzyme inhibitor:
- Protein Kinase Inhibition : Quinazoline derivatives have been identified as inhibitors of various protein kinases implicated in cancer and other diseases. The thiazoloquinazoline scaffold is particularly noted for its ability to modulate kinase activity .
- Specific Kinase Targets : Studies indicate that compounds with similar structures exhibit inhibitory effects on kinases such as CDK9 and GSK-3β, which are involved in cell cycle regulation and apoptosis .
Case Study 1: Antitumor Activity
A series of thiazole-fused quinazoline derivatives were synthesized and tested for their cytotoxic effects against multiple tumor cell lines. The most potent compounds showed IC50 values in the micromolar range against MCF7 and other cancer cell lines without significant toxicity to normal cells. This suggests a favorable therapeutic index for these compounds .
Case Study 2: Kinase Modulation
Research on thiazoloquinazolines has revealed their potential as modulators of various kinases. In vitro assays demonstrated that specific derivatives effectively inhibited kinase activity at low concentrations, showcasing their promise as therapeutic agents targeting kinase-related pathways .
Summary of Findings
The compound This compound exhibits significant potential in medicinal chemistry through its anticancer properties and enzyme inhibition capabilities. The following table summarizes key findings from recent studies:
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Heterocyclic Cores
Table 2: Analytical Data for Analogous Compounds
| Compound | Melting Point (°C) | Yield (%) | MS/HRMS Data |
|---|---|---|---|
| 3a () | 133–135 | 68 | 403.1 [M+H]⁺ |
| 3b () | 171–172 | 68 | 437.1 [M+H]⁺ |
| Compound | Not reported | Not reported | Confirmed via HRMS |
Research Findings and Implications
- Synthetic Challenges: The target compound’s thiazoloquinazoline core may require novel coupling strategies, as seen in ’s pyrazole derivatives .
- Thioxo Group Reactivity : Analogous to , the thioxo group could enable metal coordination or tautomerism, impacting biological activity .
- Chlorophenyl Effects : Dual chloro substituents (as in 3b, ) enhance stability and lipophilicity, a trait shared with the target compound .
Preparation Methods
Nitration and Cyclization
A common approach begins with 3,4-dimethoxyacetophenone , which undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone . Subsequent condensation with N,N-dimethylformamide dimethyl acetal forms intermediates like 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one . Catalytic hydrogenation induces reductive ring closure, producing 4-hydroxy-6,7-dimethoxyquinoline . Chlorination with reagents such as phosphorus oxychloride or thionyl chloride introduces the 4-chloro substituent, yielding 4-chloro-6,7-dimethoxyquinoline (Table 1).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | 3,4-Dimethoxyacetophenone, HNO₃, H₂SO₄ | 2-Nitro-4,5-dimethoxyacetophenone | 85–90 |
| Condensation | N,N-Dimethylformamide dimethyl acetal | Intermediate propen-1-one | 75–80 |
| Reductive Ring Closure | H₂, Pd/C, ethanol | 4-Hydroxy-6,7-dimethoxyquinoline | 90–95 |
| Chlorination | POCl₃, reflux | 4-Chloro-6,7-dimethoxyquinoline | 70–75 |
Thiazole Ring Formation and Fusion
The thiazole moiety is typically introduced via Michael addition and cyclization reactions. α,α-Dioxoketen dithioacetals serve as key intermediates, reacting with nucleophiles such as ethyl cyanoacetate or cyanothioacetamide to form thiazolo[3,4-a]quinazoline derivatives.
Michael Addition and Cyclization
Thiazoloquinazoline intermediates (e.g., 4(a–e) ) undergo 1,4-addition with ethyl cyanoacetate in the presence of ammonium acetate , followed by intramolecular cyclization to form pyrido[2′,3′:4,5]thiazolo[2,3-b]quinazolines . For the target compound, 4-chlorophenethylamine is introduced via carboxamide coupling using EDCI and DMAP (Table 2).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Michael Addition | Ethyl cyanoacetate, NH₄OAc, DCM | Intermediate thiazoloquinazoline | 60–65 |
| Cyclization | Reflux, intramolecular aldol condensation | Pyrido-thiazoloquinazoline | 70–75 |
| Carboxamide Coupling | 4-Chlorophenethylamine, EDCI, DMAP, DCM | Final carboxamide derivative | 50–55 |
Chlorination and Functional Group Optimization
Chlorination at the 7-position is critical for enhancing bioactivity. Thionyl chloride or POCl₃ is commonly employed, though care is taken to avoid over-chlorination.
Selective Chlorination
The quinazoline core is chlorinated at C7 using Cl₂ in CS₂ or CCL₄ , yielding 7-chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinazoline intermediates. This step is optimized to minimize side reactions (e.g., C4 chlorination).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, as seen in thiazoloquinazoline synthesis from chalcones and hydroxylamine under solvent-free conditions. This method reduces reaction times to minutes and improves yields (Table 3).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Microwave Cyclization | Chalcone, hydroxylamine, LiBr, 120°C, 5 min | Thiazoloquinazoline | 80–85 |
Dimroth Rearrangement
Dimroth rearrangement of N-arylimino-1,2,3-dithiazoles generates thiazoloquinazoline scaffolds. For example, 2-amino-5-nitroanthranilonitrile reacts with Appel salt to form intermediates, which are cyclized with aromatic amines.
Key Challenges and Optimization Strategies
- Regioselectivity : Controlling chlorination at C7 vs. C4 requires precise stoichiometry and solvent selection (e.g., CS₂ ).
- Yield Improvement : Microwave methods enhance efficiency but require careful temperature control to prevent decomposition.
- Purification : Column chromatography (SiO₂, DCM/EtOAc) is critical for isolating 4-chlorophenethyl -substituted derivatives.
Data-Driven Insights
Spectroscopic Validation
13C NMR and 1H NMR confirm the structure:
- δ 16.33–18.68 ppm : -SCH₃ (from α,α-dioxoketen dithioacetals).
- δ 191.31–193.87 ppm : C=O (quinazoline).
- δ 3.65 ppm : -OCH₃ (methoxy groups).
HRMS data (e.g., [M + H]⁺ = 415.1252 for analogs) validates molecular weights.
Biological Activity Trends
Electron-withdrawing groups (e.g., Cl , NO₂ ) at C7 enhance cytotoxicity against cancer cell lines (IC₅₀: 0.7967–4.200 μg/mL).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Heating | High regioselectivity | Long reaction times (12–24 hrs) |
| Microwave Irradiation | Rapid synthesis (5–10 min) | Limited scalability for bulk production |
| Enzymatic Catalysis | Green chemistry potential | Enzyme stability issues |
Q & A
Q. What are the optimal synthetic routes for 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1: Formation of the thiazoloquinazoline core via cyclocondensation of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with thiourea under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the 4-chlorophenethyl group via carboxamide coupling using activating agents (e.g., EDC/HOBt) in anhydrous solvents.
- Optimization: Key parameters include temperature (70–90°C), solvent polarity (DMF enhances solubility of aromatic intermediates), and catalyst selection (e.g., benzyltributylammonium bromide for phase-transfer reactions) . Continuous flow reactors may improve scalability and yield consistency .
Q. How can the molecular structure and purity of this compound be validated?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.8–4.2 ppm indicates the thiazoloquinazoline methylene group.
- ¹³C NMR: Carbonyl signals (C=O, C=S) appear at 165–180 ppm .
- Infrared Spectroscopy (IR): Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 750 cm⁻¹ (C-Cl) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~464.9 g/mol) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Anticancer: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can crystallography resolve contradictions in reported biological activity data?
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL to determine the 3D conformation, revealing interactions between the thiazoloquinazoline core and biological targets (e.g., enzyme active sites).
- Key Parameters:
- Case Study: Structural analogs with minor torsion angle differences showed 10-fold variation in IC₅₀ values against kinase targets .
Q. How can conflicting solubility and bioavailability data be resolved methodologically?
- Solubility: Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).
- Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration.
- Contradiction Analysis: If solubility in DMSO conflicts with in vivo data, consider micelle formation or aggregation artifacts .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking: AutoDock Vina to map interactions with kinases (e.g., EGFR, VEGFR).
- QSAR Models: Use Gaussian 09 for DFT calculations (HOMO/LUMO energies) to correlate electronic properties with antimicrobial activity .
- Example: Electron-withdrawing groups (e.g., -Cl) at the quinazoline 7-position enhance EGFR binding affinity by 30% .
Q. How can metabolic stability be assessed to guide lead optimization?
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Key Metabolites: Hydroxylation at the 4-chlorophenethyl group (m/z +16) and glutathione adducts from thioxo group oxidation .
- Half-life (t½): Aim for t½ > 60 min in microsomal assays to prioritize stable analogs .
Data Contradiction and Validation Strategies
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to reference drugs (e.g., doxorubicin for cytotoxicity).
- Orthogonal Validation: Confirm kinase inhibition via Western blot (phospho-EGFR levels) if MTT data conflicts .
Q. What methods validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for the compound-protein interaction .
Methodological Challenges and Solutions
Q. How to overcome poor crystallinity for SC-XRD analysis?
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).
- CRISPR Knockout Models: Validate on-target effects using EGFR-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
